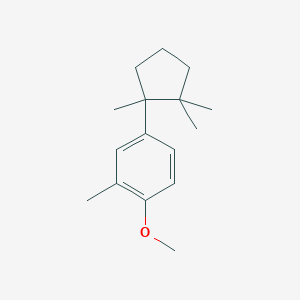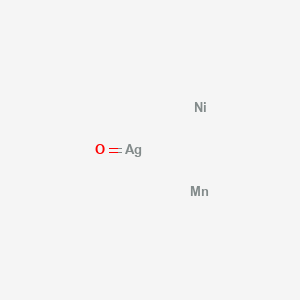
Manganese;nickel;oxosilver
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Manganese;nickel;oxosilver is a compound that combines the elements manganese, nickel, and silver in an oxide form
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of manganese;nickel;oxosilver can be achieved through various methods, including co-precipitation, sol-gel, hydrothermal, and thermal decomposition techniques. For instance, a common approach involves the co-precipitation of manganese, nickel, and silver salts in an alkaline medium, followed by calcination to form the oxide compound .
Industrial Production Methods
Industrial production of this compound typically involves large-scale co-precipitation processes, where metal salts are precipitated using a base such as sodium hydroxide. The resulting precipitate is then filtered, washed, and calcined at high temperatures to obtain the desired oxide compound .
Chemical Reactions Analysis
Types of Reactions
Manganese;nickel;oxosilver undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the oxidation states of the constituent metals and the reaction conditions.
Common Reagents and Conditions
Common reagents used in reactions involving this compound include hydrogen peroxide, sulfuric acid, and various organic solvents. Reaction conditions such as temperature, pH, and the presence of catalysts can significantly affect the reaction outcomes .
Major Products Formed
The major products formed from reactions involving this compound depend on the specific reaction type. For example, oxidation reactions may yield higher oxidation state oxides, while reduction reactions can produce lower oxidation state compounds .
Scientific Research Applications
Manganese;nickel;oxosilver has a wide range of scientific research applications:
Chemistry: Used as a catalyst in various organic and inorganic reactions due to its redox properties.
Biology: Investigated for its potential role in biological redox processes and as a component in biosensors.
Medicine: Explored for its potential use in drug delivery systems and as an antimicrobial agent.
Mechanism of Action
The mechanism of action of manganese;nickel;oxosilver involves its ability to undergo redox reactions, which can influence various chemical and biological processes. The compound’s effects are mediated through its interaction with molecular targets such as enzymes and cellular components. For example, in biological systems, this compound can participate in oxidative stress responses and influence cellular signaling pathways .
Comparison with Similar Compounds
Similar Compounds
Lithium nickel manganese cobalt oxide: Commonly used in lithium-ion batteries, this compound shares similar redox properties but includes cobalt in its composition.
Nickel manganese oxide: Another related compound used in catalysis and energy storage applications.
Uniqueness
Manganese;nickel;oxosilver is unique due to the presence of silver, which imparts additional catalytic and antimicrobial properties. This makes it distinct from other similar compounds that do not contain silver .
Properties
CAS No. |
830358-64-0 |
|---|---|
Molecular Formula |
AgMnNiO |
Molecular Weight |
237.499 g/mol |
IUPAC Name |
manganese;nickel;oxosilver |
InChI |
InChI=1S/Ag.Mn.Ni.O |
InChI Key |
AWVDRMOCMXKORX-UHFFFAOYSA-N |
Canonical SMILES |
O=[Ag].[Mn].[Ni] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


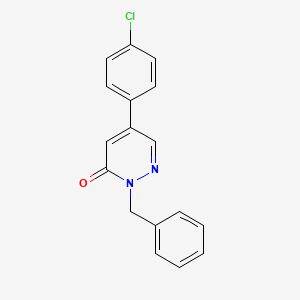
![3-{[(1R)-1-(4-Methoxyphenyl)ethyl]amino}propane-1-sulfonic acid](/img/structure/B14227752.png)
![3-(3-methyl-2,4-dihydro-1H-pyrazolo[4,3-c]isoquinolin-5-yl)cyclohexa-3,5-diene-1,2-dione](/img/structure/B14227756.png)
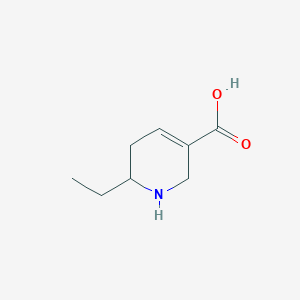
![N'-benzhydryl-N-[2-(4-fluorophenyl)ethyl]ethane-1,2-diamine](/img/structure/B14227760.png)
![(2R)-N-[2-chloro-4-ethylsulfonyl-3-(4-methylpiperazin-1-yl)phenyl]-3,3,3-trifluoro-2-hydroxy-2-methylpropanamide](/img/structure/B14227766.png)
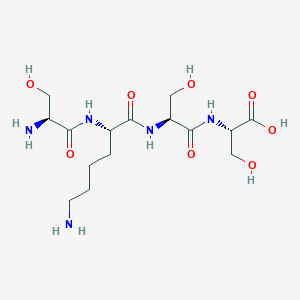
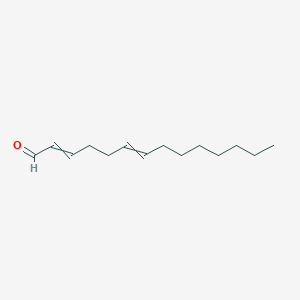
![2-[2-(1,3-Benzodioxol-5-yl)ethynyl]-6-methylpyridine;hydrochloride](/img/structure/B14227784.png)
![Silane, [(1,1-dimethyl-2-phenylethyl)dioxy]triethyl-](/img/structure/B14227789.png)
![1,1,3,5-Tetramethyl-2,5-dihydro-1H-benzo[b]carbazole-6,11-dione](/img/structure/B14227790.png)
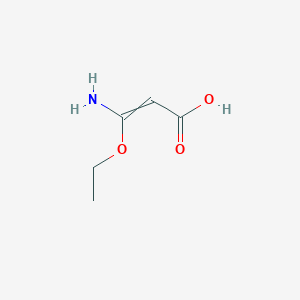
![{1-(tert-Butylsulfanyl)-3-[2-(tert-butylsulfanyl)ethyl]tetradecane-3-sulfonyl}benzene](/img/structure/B14227806.png)
